



Technical Support Center: NP-1815-PX in CNS Studies

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Compound of Interest		
Compound Name:	NP-1815-PX	
Cat. No.:	B15586428	Get Quote

Welcome to the technical support center for **NP-1815-PX**. This resource is designed for researchers, scientists, and drug development professionals utilizing **NP-1815-PX** in Central Nervous System (CNS) studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NP-1815-PX and what is its primary mechanism of action?

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] Its primary mechanism of action is the inhibition of the influx of cations, primarily Ca²⁺ and Na⁺, which is triggered by the binding of extracellular ATP to the P2X4 receptor.[4] This action modulates downstream signaling pathways, such as the p38 MAP kinase pathway, which are involved in inflammatory responses.[5][6]

Q2: Can NP-1815-PX be used for in vivo CNS studies with systemic administration?

No, **NP-1815-PX** is not recommended for in vivo CNS studies that rely on systemic administration (e.g., intravenous, intraperitoneal, or oral). Due to its polar nature, **NP-1815-PX** does not effectively cross the blood-brain barrier (BBB).[7] For in vivo targeting of CNS P2X4 receptors, direct administration into the CNS (e.g., intrathecal injection) is necessary, or alternative BBB-permeable antagonists should be considered.[8]



Q3: What are the known off-target effects of NP-1815-PX?

A significant off-target effect of **NP-1815-PX** is its antagonistic activity on the prostanoid TP receptor.[9] This can lead to the inhibition of thromboxane A2-mediated signaling, which should be considered when interpreting experimental results, especially in tissues where TP receptors are prominently expressed.

Q4: What is the recommended solvent for preparing NP-1815-PX stock solutions?

NP-1815-PX is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate physiological buffer or cell culture medium.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Inconsistent or no effect in in vivo CNS studies (systemic administration)	Poor blood-brain barrier penetration.	Due to its polarity, NP-1815-PX does not cross the BBB. For in vivo CNS studies, consider direct administration (e.g., intrathecal) or use a BBB-permeable P2X4 antagonist.[7]
Unexpected results in tissues with inflammatory responses	Off-target effects on the prostanoid TP receptor.	Be aware of the off-target activity of NP-1815-PX on TP receptors.[9] Consider using control experiments with a selective TP receptor antagonist to dissect the contribution of this off-target effect.
Precipitation of the compound in aqueous solutions	Low aqueous solubility of the free acid form.	NP-1815-PX is available as a sodium salt, which has better aqueous solubility.[2] When diluting a DMSO stock, ensure rapid mixing into the aqueous buffer to prevent precipitation. Avoid high final concentrations of DMSO in your experiments, as it can have its own biological effects.
Variability in experimental results	Stability of NP-1815-PX in experimental media.	The stability of compounds in cell culture media can be affected by components in the media and incubation conditions (e.g., temperature, light exposure).[10][11] Prepare fresh dilutions of NP-1815-PX for each experiment from a frozen DMSO stock.



		Minimize the exposure of the compound to light and prolonged incubation at 37°C before application.
No inhibition of ATP-induced responses in cell-based assays	Incorrect concentration or experimental setup.	The reported IC50 for NP-1815-PX on human P2X4 receptors is 0.26 µM.[1][2] Ensure you are using a concentration range appropriate to observe inhibition. A common working concentration for significant inhibition in in vitro studies is around 10 µM.[9][12] Verify the expression and functionality of P2X4 receptors in your specific cell type.

Quantitative Data Summary

The following table summarizes the known potency of **NP-1815-PX** on its primary target and a key off-target receptor.

Target	Parameter	Value	Species	Reference
P2X4 Receptor	IC50	0.26 μΜ	Human	[1][2]
Prostanoid TP Receptor	pA2	4.59	Guinea Pig	[9]

Note on pA2 value: The pA2 value is a measure of the potency of an antagonist. A pA2 of 4.59 corresponds to a KB (dissociation constant) of approximately 25.7 μ M, indicating a significantly lower potency for the TP receptor compared to the P2X4 receptor.

Experimental Protocols & Methodologies



General Protocol for In Vitro Application in Primary Microglial Cultures

This protocol provides a general workflow for applying **NP-1815-PX** to primary microglial cultures to study its effect on P2X4 receptor-mediated responses.

- Cell Culture: Culture primary microglia using standard protocols. A common method involves
 the isolation of mixed glial cultures from neonatal mouse or rat cortices, followed by the
 separation of microglia.
- Preparation of NP-1815-PX:
 - Prepare a stock solution of NP-1815-PX (e.g., 10 mM) in sterile DMSO.
 - \circ On the day of the experiment, dilute the stock solution in your cell culture medium or desired physiological buffer to the final working concentrations (e.g., 0.1, 1, 10 μ M). It is crucial to ensure that the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability or function (typically <0.1%).

Experimental Procedure:

- Pre-incubate the microglial cultures with the desired concentrations of NP-1815-PX or vehicle control (medium with the same final DMSO concentration) for a specified period (e.g., 15-30 minutes) at 37°C.
- Stimulate the cells with a P2X4 receptor agonist, such as ATP, at a concentration that elicits a submaximal response (e.g., EC80) to allow for the observation of inhibition.
- Measure the desired downstream effect, such as calcium influx, cytokine release (e.g., IL-1β), or activation of signaling pathways (e.g., p38 MAPK phosphorylation).[5][6]

Data Analysis:

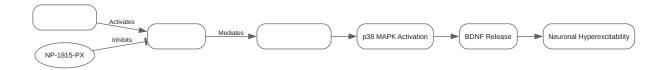
 Normalize the response in the presence of NP-1815-PX to the response with the vehicle control.



 Plot the concentration-response curve to determine the IC50 of NP-1815-PX in your experimental system.

Visualizations Signaling Pathways and Experimental Logic

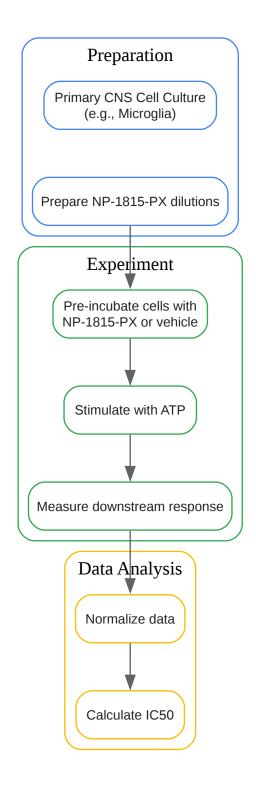
Below are diagrams illustrating key concepts related to the use of NP-1815-PX in CNS studies.



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P2X4 receptor signaling pathway in microglia and the inhibitory action of NP-1815-PX.

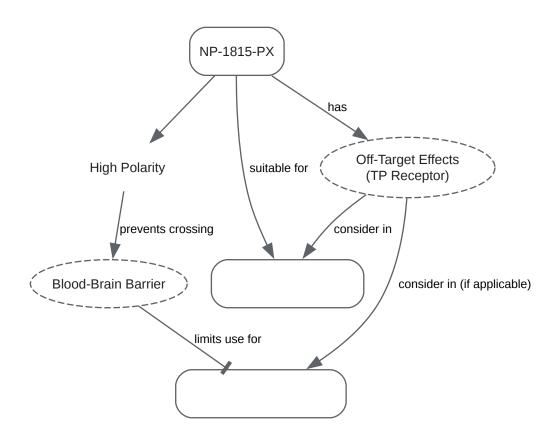




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General experimental workflow for in vitro characterization of NP-1815-PX in CNS cells.





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Limitations and appropriate applications of **NP-1815-PX** in CNS research.

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